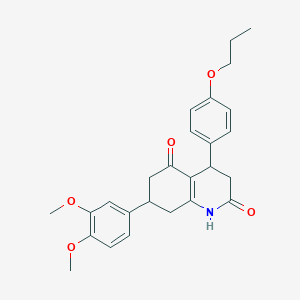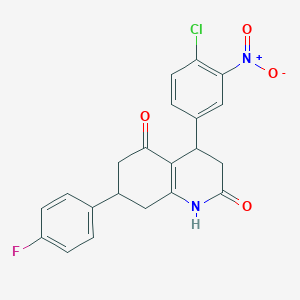
4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
概要
説明
4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the quinolinedione family This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, as well as a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The addition of a chloro group to the phenyl ring using a halogenating agent like chlorine gas or thionyl chloride.
Formation of Quinolinedione Core: Cyclization reactions involving appropriate precursors to form the quinolinedione core structure.
Substitution: Introduction of the fluorophenyl group through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Replacement of substituents on the aromatic rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated aromatic compounds with catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinolinedione derivatives with higher oxidation states.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Formation of various substituted quinolinedione derivatives depending on the substituents introduced.
科学的研究の応用
4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription.
類似化合物との比較
Similar Compounds
4-(4-chloro-3-nitrophenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: Lacks the fluorophenyl group but has similar core structure.
4-(4-chloro-3-nitrophenyl)-7-(4-methylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both chloro and nitro substituents, along with the fluorophenyl group, makes 4-(4-CHLORO-3-NITROPHENYL)-7-(4-FLUOROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE unique
特性
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c22-16-6-3-12(8-18(16)25(28)29)15-10-20(27)24-17-7-13(9-19(26)21(15)17)11-1-4-14(23)5-2-11/h1-6,8,13,15H,7,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRQVGXHFEHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


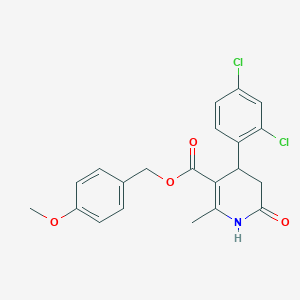
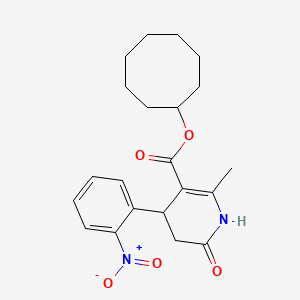
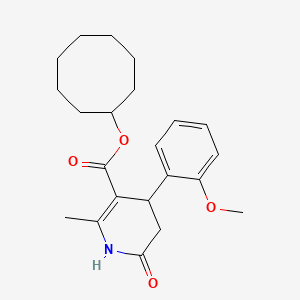
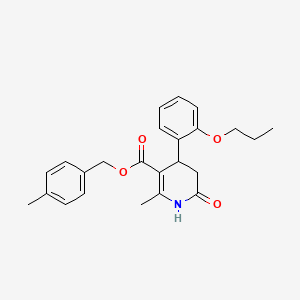
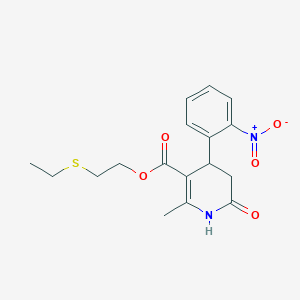
![4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4263272.png)
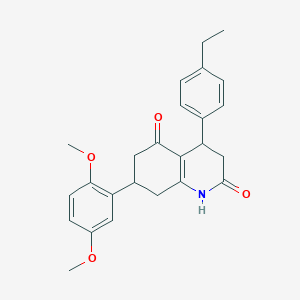
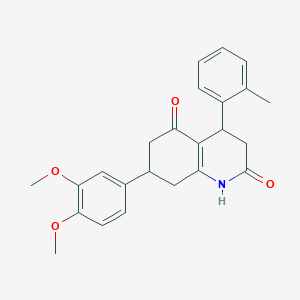
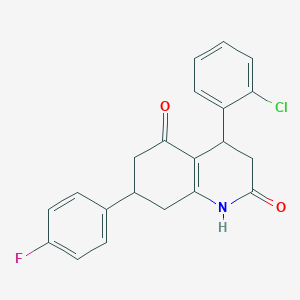
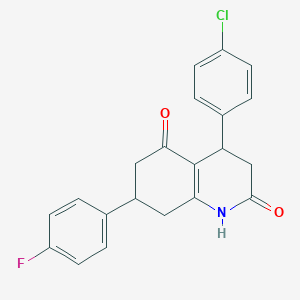
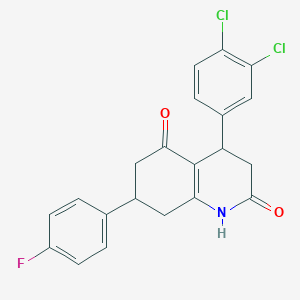
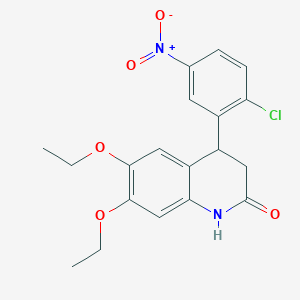
![Methyl 4-[7-(3,4-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl]benzoate](/img/structure/B4263327.png)
